molecular formula C23H22N2O4S B3000577 2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 942006-30-6

2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B3000577
CAS No.: 942006-30-6
M. Wt: 422.5
InChI Key: ALGDHFPQGKZHJS-UHFFFAOYSA-N
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Description

2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule with the molecular formula C23H22N2O4S and a molecular weight of 422.5 . This benzamide derivative features a tetrahydroquinoline core that is N-sulfonylated, a structural motif common in compounds investigated for various biological activities . The specific research value of this compound is linked to its potential as a TRPM8 (Transient Receptor Potential Melastatin 8) channel antagonist, as suggested by its structural similarity to patented sulfonamide compounds with demonstrated TRPM8 antagonistic activity . TRPM8 is a key cold-sensing receptor, and antagonists are studied for their potential to treat a range of conditions, including chronic cough, urinary incontinence, neuropathic pain, and migraine . Furthermore, the tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry and is actively explored in drug discovery for its utility as a retinoic acid receptor-related orphan receptor gamma (RORγ) inhibitor, which is a target for immune and inflammatory diseases . The presence of the methoxy-substituted benzamide group may contribute to the molecule's overall pharmacodynamic and pharmacokinetic properties. This product is intended for research purposes in chemical biology, hit-to-lead optimization, and preclinical drug discovery studies. It is supplied for laboratory use only and is not intended for diagnostic or therapeutic applications. For safe handling, refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-29-22-12-6-5-11-20(22)23(26)24-18-13-14-21-17(16-18)8-7-15-25(21)30(27,28)19-9-3-2-4-10-19/h2-6,9-14,16H,7-8,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGDHFPQGKZHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a tetrahydroquinoline core substituted with a methoxy group and a phenylsulfonyl moiety. Its molecular formula is C17H20N2O3SC_{17}H_{20}N_2O_3S, and it has a molecular weight of approximately 344.42 g/mol.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. A study found that related compounds demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve the disruption of bacterial cell membranes.

Anticancer Activity

Tetrahydroquinoline derivatives have shown promise as anticancer agents. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating the caspase pathway. For instance, one study reported that a similar compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 15 µM.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Research has shown that it may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways crucial for cell survival.
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.
  • Oxidative Stress Reduction : Its antioxidant properties can mitigate oxidative damage in cells, particularly in neuronal tissues.

Case Studies

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of various tetrahydroquinoline derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones in agar diffusion assays .
  • Cancer Cell Line Studies : In a controlled experiment involving human lung cancer cells (A549), treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers compared to untreated controls .
  • Neuroprotection in Animal Models : An animal study assessed the neuroprotective effects of the compound using a model of induced oxidative stress. The results showed reduced neuronal loss and improved behavioral outcomes in treated groups compared to controls .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in MCF-7 cells
NeuroprotectiveReduction in oxidative stress
In vivo studiesImproved outcomes in oxidative stress models

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Modifications

The compound shares a common 1,2,3,4-tetrahydroquinoline scaffold with multiple analogs (Table 1). Key structural variations include:

  • Substituents on the benzamide group: The methoxy group at the 2-position distinguishes it from analogs like 2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (), which has halogen substituents (Cl, F) instead of methoxy.
  • Sulfonyl group modifications : The phenylsulfonyl group contrasts with derivatives featuring 4-methoxybenzenesulfonyl () or piperidinyl-sulfonyl moieties ().
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (If Reported) Reference
2-Methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide C23H22N2O4S 446.5 g/mol 2-methoxybenzamide, phenylsulfonyl Not explicitly reported
2-Chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide C23H20ClFN2O4S 474.9 g/mol 2-Cl, 6-F benzamide, 4-methoxybenzenesulfonyl Not reported
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride C19H25Cl2N5S 434.4 g/mol Thiophene-carboximidamide, piperidinyl NOS inhibition (IC50 values not provided)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Varies by X ~450–500 g/mol Triazole-thione, difluorophenyl, sulfonyl Antifungal/antibacterial (inferred)

NOS Inhibition Potential

Compounds with tetrahydroquinoline scaffolds (e.g., ) are reported to inhibit NOS isoforms (iNOS, eNOS, nNOS).

Q & A

Q. What synthetic methodologies are recommended for preparing 2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide with high purity?

Synthesis typically involves coupling reactions between substituted tetrahydroquinoline intermediates and activated benzamide derivatives. For example:

  • Step 1 : Prepare the 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine intermediate via sulfonylation of the tetrahydroquinoline scaffold using phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 2 : Couple the amine with 2-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a coupling agent like HATU or DCC.
  • Purity Control : Use HPLC (>95% purity) and confirm structure via 1^1H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy singlet at δ 3.8–4.0 ppm) and MS (ESI+) .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Spectroscopic Analysis :
    • 1^1H NMR : Key signals include the methoxy group (singlet, δ ~3.9 ppm), sulfonyl-attached tetrahydroquinoline protons (δ 3.0–4.0 ppm for CH2_2 groups), and aromatic protons from both benzamide and phenylsulfonyl moieties (δ 7.2–8.1 ppm) .
    • MS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~463 for C25_{25}H23_{23}N2_2O4_4S).
  • HPLC : Ensure retention time consistency and absence of side products using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound (e.g., NOS inhibition vs. RORγ modulation)?

  • Target Selectivity Profiling :
    • Enzyme Assays : Test against recombinant human iNOS, eNOS, and nNOS using radioactive 14^{14}C-arginine conversion to 14^{14}C-citrulline . Compare IC50_{50} values (e.g., <1 μM for selective nNOS inhibitors vs. ~10 μM for RORγ inverse agonists) .
    • RORγ Reporter Assays : Use HEK293 cells transfected with RORγ luciferase reporters to assess inverse agonism (EC50_{50} values <30 μM indicate activity) .
  • Structural Analysis : Perform molecular docking to compare binding poses in nNOS (PDB: 3NW4) vs. RORγ (PDB: 3L0J), focusing on interactions with the sulfonyl and benzamide groups .

Q. How can computational methods optimize the compound’s selectivity for neuronal nitric oxide synthase (nNOS)?

  • Molecular Dynamics (MD) Simulations :
    • Model the compound’s binding to nNOS and eNOS active sites (e.g., using GROMACS). Focus on residues like Trp587 in nNOS, which forms π-π interactions with the benzamide .
    • Calculate binding free energy differences (ΔΔG) using MM-PBSA to identify substituents (e.g., methoxy vs. fluoro) that enhance selectivity .
  • QSAR Modeling : Train models on tetrahydroquinoline derivatives with known IC50_{50} values to predict modifications (e.g., replacing methoxy with bulkier groups) for improved nNOS inhibition .

Q. What experimental designs are critical for analyzing structure-activity relationships (SAR) in this compound series?

  • Scaffold Modifications :
    • Vary substituents on the benzamide (e.g., 2-methoxy vs. 3-methoxy) and phenylsulfonyl groups (e.g., para-fluoro vs. ortho-chloro) .
    • Test tetrahydroquinoline ring saturation (fully saturated vs. dihydro analogs) for conformational effects on target binding .
  • Biological Testing :
    • Prioritize high-throughput screening (HTS) against nNOS and RORγ to generate IC50_{50}/EC50_{50} datasets.
    • Cross-correlate activity with physicochemical properties (e.g., logP, polar surface area) to identify bioavailability trends .

Data Analysis & Methodological Challenges

Q. How should researchers address discrepancies in NMR spectral data for structurally similar analogs?

  • Dynamic Effects : Assign ambiguous peaks (e.g., overlapping CH2_2 signals in tetrahydroquinoline) using 2D NMR (COSY, HSQC) .
  • Salt vs. Freebase Forms : Note that HCl salts (common in synthesis) shift NH proton signals downfield (δ ~10–12 ppm) .

Q. What are best practices for validating enzyme inhibition mechanisms (e.g., competitive vs. allosteric)?

  • Kinetic Studies :
    • Perform Lineweaver-Burk plots with varying substrate (L-arginine) and inhibitor concentrations. A competitive inhibitor increases Km_m without affecting Vmax_{max} .
    • Use surface plasmon resonance (SPR) to measure real-time binding kinetics (kon_{on}/koff_{off}) for nNOS .

Tables for Key Data

Q. Table 1. Representative IC50_{50} Values for Related Compounds

CompoundTargetIC50_{50}/EC50_{50} (μM)Source
SR3335 (RORα inverse agonist)RORα0.48
SR1078 (RORα/γ inhibitor)RORα/γ1–3
Compound 70 (nNOS inhibitor)nNOS0.15

Q. Table 2. Key 1^1H NMR Shifts for Target Compound

Proton Groupδ (ppm)Multiplicity
Methoxy (-OCH3_3)3.9Singlet
Tetrahydroquinoline CH2_23.0–4.0Multiplet
Aromatic protons7.2–8.1Multiplet

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